molecular formula C12H12N2O2 B125487 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 950-81-2

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No.: B125487
CAS No.: 950-81-2
M. Wt: 216.24 g/mol
InChI Key: QFYZFYDOEJZMDX-UHFFFAOYSA-N
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Description

4-Antipyrinecarboxaldehyde undergoes condensation with 4′ -aminobenzo-15-crown-5- to yield functionalized crown ether.
4-Formyl-antipyrine is a member of pyrazoles and a ring assembly.

Mechanism of Action

Target of Action

It has been reported that the compound shows good binding interaction with targeted amino acids when docked with ampicillin-ctx-m-15 .

Mode of Action

The mode of action of 4-Antipyrinecarboxaldehyde involves interactions at the molecular level. The compound’s HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its targets through these orbitals, leading to changes in the target’s function.

Result of Action

It has been reported that the compound shows good binding interaction with targeted amino acids , which suggests that it may have a significant impact at the molecular level.

Properties

IUPAC Name

1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYZFYDOEJZMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241720
Record name 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-81-2
Record name 4-Formylantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formylantipyrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antipyraldehyde
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Record name 2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.229
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Antipyrinecarboxaldehyde used in coordination chemistry?

A1: 4-Antipyrinecarboxaldehyde serves as a valuable precursor for synthesizing Schiff bases. These Schiff bases, formed by reacting the aldehyde with various amines, can act as ligands in the formation of metal complexes. For instance, researchers have successfully synthesized and characterized lanthanide complexes with Schiff bases derived from 4-Antipyrinecarboxaldehyde and amines like 2-aminobenzothiazole [] and ethylene diamine []. These complexes have shown promising results for their antibacterial and antifungal activities.

Q2: What are the structural characteristics of 4-Antipyrinecarboxaldehyde and how are they confirmed?

A2: 4-Antipyrinecarboxaldehyde has the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. Its structure is characterized by a pyrazolone ring substituted with a phenyl group at the 2-position and an aldehyde group at the 4-position. The structure is confirmed using various spectroscopic techniques, including FTIR, UV-Vis spectroscopy, 1H-NMR, and mass spectrometry [, ].

Q3: Can you elaborate on the biological activity of compounds derived from 4-Antipyrinecarboxaldehyde?

A3: Studies have shown that incorporating a thiazole moiety into 4-Antipyrinecarboxaldehyde derivatives leads to promising antibacterial and antifungal agents []. This suggests that structural modifications of this compound can significantly impact its biological activity. Furthermore, lanthanide complexes incorporating Schiff bases derived from 4-Antipyrinecarboxaldehyde have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae [, ].

Q4: How does the structure of 4-Antipyrinecarboxaldehyde relate to its activity, particularly regarding metal complex formation?

A4: The presence of both the carbonyl oxygen and the azomethine nitrogen in the Schiff base derived from 4-Antipyrinecarboxaldehyde allows it to act as a bidentate ligand []. This bidentate nature facilitates the formation of stable metal complexes, particularly with lanthanide ions. The specific amine used in forming the Schiff base can further influence the complex's stability and overall properties.

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